molecular formula C4H9NO3 B559522 l-Threonine CAS No. 72-19-5

l-Threonine

Cat. No. B559522
CAS RN: 72-19-5
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-GBXIJSLDSA-N
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Description

l-Threonine, also known as Threonine, is an essential amino acid that contains an amino group, a carboxyl group, and a side chain. Its chemical formula is C4H9NO3, and its molecular weight is 119.12 g/mol . It is involved in the synthesis of mucin, a protein supporting intestinal function and integrity. l-threonine has a role in the immune system, in O-linked glycosylation, protein phosphorylation, and glycine synthesis .


Synthesis Analysis

l-Threonine is involved in various biosynthesis pathways. For instance, it plays a crucial role in the biosynthesis of beta-hydroxylated amino acids . In a study on Escherichia coli, combined metabolic analyses were carried out on the biosynthesis pathway of l-threonine .


Chemical Reactions Analysis

l-Threonine dehydrogenase from Thermoplasma volcanium plays a significant role in the chemical reactions involving l-Threonine. This enzyme catalyzes the oxidation of β-alcohol to form 2-amino-3-oxobutanoic acid with the reduction of NADH . Moreover, l-Threonine aldolase has been used in on-DNA aldol reactions to form β-hydroxy-α-amino acids .

Scientific Research Applications

  • Asymmetric Synthesis for Protein Studies : L-Threonine has been used in the asymmetric synthesis of methyl specifically labelled compounds, aiding NMR studies of high molecular weight proteins (Ayala et al., 2020).

  • Microbial Fermentation for Industrial Production : It is essential for mammals and widely used in industry. Metabolic engineering in Escherichia coli and Corynebacterium glutamicum has improved L-Threonine production through microbial fermentation (Dong, Quinn, & Wang, 2011).

  • Optimization of Metabolic Pathways : Strategies such as two-stage carbon distribution and cofactor generation have been explored to increase L-Threonine production in E. coli, showing potential for other oxaloacetate derivatives production (Liu et al., 2018).

  • Recombinant Strain Construction : Construction of recombinant Corynebacterium glutamicum strains has led to improved L-Threonine production, demonstrating the effectiveness of genetic engineering over random mutagenesis (Lv et al., 2012).

  • Regulation of Biosynthetic Pathways : Dynamic and balanced regulation of the thrABC operon gene in E. coli has been shown to efficiently enhance L-Threonine synthesis (Hao et al., 2023).

  • Agricultural and Feed Industry Applications : L-Threonine is crucial in balancing livestock feed, with its microbial synthesis being cost-effective. Understanding the biochemical pathways and regulation of L-Threonine synthesis is essential for developing high-producing strains (Debabov, 2003).

  • Nutritional and Immunomodulatory Effects : Supplemental L-Threonine has been shown to affect mucin 2 gene expression and mucosal immune functions in laying hens, highlighting its role beyond basic nutrition (Azzam et al., 2011).

  • Threonine Requirement Studies : Research has been conducted to determine the threonine requirement in humans and animals using methods like indicator amino acid oxidation, providing insights for dietary recommendations (Wilson et al., 2000; Hogewind-Schoonenboom et al., 2015).

properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1
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InChI Key

AYFVYJQAPQTCCC-GBXIJSLDSA-N
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Canonical SMILES

CC(C(C(=O)O)N)O
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Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O
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Molecular Formula

C4H9NO3
Record name threonine
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Related CAS

82822-12-6
Record name Poly-L-threonine
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DSSTOX Substance ID

DTXSID2046412, DTXSID70893087
Record name L-Threonine
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Record name DL-Threonine
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Molecular Weight

119.12 g/mol
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Physical Description

Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma
Record name Threonine
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Solubility

Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol)
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Vapor Pressure

0.00000004 [mmHg]
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Mechanism of Action

L-Threonine is a precursor to the amino acids glycine and serine. It acts as a lipotropic in controlling fat build-up in the liver. May help combat mental illness and may be very useful in indigestion and intestinal malfunctions. Also, threonine prevents excessive liver fat. Nutrients are more readily absorbed when threonine is present., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/
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Product Name

Threonine

Color/Form

Colorless crystals, Crystals

CAS RN

72-19-5, 80-68-2, 7013-32-3
Record name L-Threonine
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Melting Point

256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70,200
Citations
MT Kidd, BJ Kerr - Journal of Applied Poultry Research, 1996 - Elsevier
… of L-threonine should increase. This review seeks to evaluate our current knowledge of L-threonine and provide insight on its future commercial application in the poultry industry. …
Number of citations: 177 www.sciencedirect.com
M Rieping, T Hermann - Amino Acid Biosynthesis~ Pathways, Regulation …, 2006 - Springer
This review focuses on the principles and recent progress in production of the essential amino acid l-threonine. Behind glutamic acid, methionine and lysine, threonine is one of the …
Number of citations: 16 link.springer.com
J Janczak, D Zobel, P Luger - Acta Crystallographica Section C …, 1997 - scripts.iucr.org
… L-Threonine plays a crucial … L-threonine and its ability to form hydrogen bonds (Wigley et al., 1992; Sakowicz et al., 1993). We decided to redetermine the crystal structure of L-threonine, …
Number of citations: 69 scripts.iucr.org
JJ Rodrigues Jr, L Misoguti, FD Nunes, CR Mendonça… - Optical Materials, 2003 - Elsevier
… Second- and third-order optical nonlinearities of L-threonine amino acid crystals grown from aqueous solution are investigated in this work. The absorption spectra indicate a good …
Number of citations: 128 www.sciencedirect.com
KH Lee, JH Park, TY Kim, HU Kim… - Molecular systems …, 2007 - embopress.org
… Here, we report the development of the genetically defined L-threonine overproducing Escherichia coli strain by systems metabolic engineering. Feedback inhibitions of aspartokinase I …
Number of citations: 522 www.embopress.org
X Dong, PJ Quinn, X Wang - Biotechnology advances, 2011 - Elsevier
… We focus on the pathways of anabolism and catabolism of l-threonine as well as its export from the cell. The mechanisms of regulation of l-threonine production at the molecular level …
Number of citations: 139 www.sciencedirect.com
HE Umbarger, B Brown - Journal of bacteriology, 1957 - Am Soc Microbiol
… the deamination of L-threonine. In each case, the activity against L-threonine is accompanied by … Therefore, it is referred to in this paper as the biosynthetic L-threonine deaminase. …
Number of citations: 311 journals.asm.org
K Okamoto, K Kino, M Ikeda - Bioscience, biotechnology, and …, 1997 - academic.oup.com
… -auxotrophic mutants with a lesion in the L-threonine operon were derived from … -L-threonine or glycyl-L-threonine, the transport systems of which were different from those of L-threonine…
Number of citations: 72 academic.oup.com
JP Changeux - Cold Spring Harbor symposia on quantitative …, 1961 - symposium.cshlp.org
… We have used this mutant as our usual source of L-threonine deaminase. … on L-threonine but would be insensitive to L-isoleucine. In a first attempt to obtain modified L-threonine de…
Number of citations: 381 symposium.cshlp.org
VG Debabov - Microbial production of l-amino acids, 2003 - Springer
… L-Threonine is an essential amino acid which has recently been brought into agricultural industry for balancing the livestock feed.l-Threonine is … pathways of lthreonine synthesis in …
Number of citations: 111 link.springer.com

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